2-Fluoro-4-methoxy-5-methylbenzaldehyde 2-Fluoro-4-methoxy-5-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1781804-90-7
VCID: VC6100626
InChI: InChI=1S/C9H9FO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-5H,1-2H3
SMILES: CC1=CC(=C(C=C1OC)F)C=O
Molecular Formula: C9H9FO2
Molecular Weight: 168.167

2-Fluoro-4-methoxy-5-methylbenzaldehyde

CAS No.: 1781804-90-7

Cat. No.: VC6100626

Molecular Formula: C9H9FO2

Molecular Weight: 168.167

* For research use only. Not for human or veterinary use.

2-Fluoro-4-methoxy-5-methylbenzaldehyde - 1781804-90-7

Specification

CAS No. 1781804-90-7
Molecular Formula C9H9FO2
Molecular Weight 168.167
IUPAC Name 2-fluoro-4-methoxy-5-methylbenzaldehyde
Standard InChI InChI=1S/C9H9FO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-5H,1-2H3
Standard InChI Key ONSDMJSLGGGRSJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)F)C=O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Fluoro-4-methoxy-5-methylbenzaldehyde belongs to the class of aromatic aldehydes with the molecular formula C₉H₉FO₂ and a molecular weight of 168.167 g/mol. Its IUPAC name, 2-fluoro-4-methoxy-5-methylbenzaldehyde, reflects the positions of its substituents: a fluorine atom at the 2-position, a methoxy group (-OCH₃) at the 4-position, and a methyl group (-CH₃) at the 5-position. The SMILES notation CC1=CC(=C(C=C1OC)F)C=O and InChIKey ONSDMJSLGGGRSJ-UHFFFAOYSA-N provide precise representations of its structure.

Synthesis and Manufacturing

Industrial Synthesis

The industrial production of 2-fluoro-4-methoxy-5-methylbenzaldehyde typically begins with 2-amino-5-methoxytoluene as a precursor. Large-scale synthesis involves optimized Friedel-Crafts acylation or formylation reactions under controlled conditions (temperature: -5 to 10°C, catalysts: anhydrous AlCl₃) . For example, a modified Friedel-Crafts approach using m-fluorotoluene and trichloroacetyl chloride yields intermediates that are subsequently hydrolyzed and purified .

Laboratory-Scale Methods

In research settings, nucleophilic aromatic substitution and palladium-catalyzed decarbonylation have been employed. A notable method involves the fluorination of 2-methoxy-4-nitrobenzaldehyde followed by decarbonylation using palladium on charcoal (Pd-C) to achieve high-purity yields . This route is favored for its regioselectivity and compatibility with radiolabeling (e.g., ¹⁸F isotopes) .

Table 1: Comparison of Synthesis Routes

MethodStarting MaterialsCatalystYield (%)Purity (%)
Friedel-Crafts Acylationm-fluorotoluene, Cl₃CCOClAlCl₃6198.5
Decarbonylation4-fluoro-2-methoxy-5-methylbenzaldehydePd-C30–40>95

Physicochemical Properties

Physical Characteristics

The compound’s density and boiling point remain unverified experimentally, but analogies to similar benzaldehydes suggest a density near 1.1 g/cm³ and a boiling point exceeding 200°C . Its solubility in common organic solvents (e.g., dichloromethane, ethyl acetate) is inferred from its use in synthesis, though aqueous solubility is likely low .

Stability and Reactivity

The aldehyde group renders 2-fluoro-4-methoxy-5-methylbenzaldehyde susceptible to oxidation and nucleophilic attacks. Storage under anhydrous conditions at room temperature is recommended to prevent degradation .

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Its fluorine atom enhances metabolic stability, while the methoxy group facilitates hydrogen bonding in target proteins .

Agrochemical Development

In agrochemicals, it is utilized to produce herbicides and fungicides. The methyl group improves lipid solubility, enhancing penetration through plant cuticles.

Materials Science

Researchers exploit its aldehyde functionality to synthesize liquid crystals and coordination polymers, leveraging its rigid aromatic core for structural stability.

Related Compounds and Comparative Analysis

Structural Analogues

  • 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6): Lacks the methoxy group, resulting in lower polarity and a boiling point of 198.2°C .

  • 4-Fluoro-2-methylbenzoic acid (CAS 110903176A): A carboxylated derivative synthesized via similar Friedel-Crafts routes .

Table 2: Property Comparison of Benzaldehyde Derivatives

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)
2-Fluoro-4-methoxy-5-methylbenzaldehydeC₉H₉FO₂>200 (est.)1.1 (est.)
2-Fluoro-5-methylbenzaldehydeC₈H₇FO198.21.1
4-Fluoro-2-methylbenzoic acidC₈H₇FO₂N/AN/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator